molecular formula C11H6ClF6NO B3040551 4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one CAS No. 215655-02-0

4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3040551
CAS No.: 215655-02-0
M. Wt: 317.61 g/mol
InChI Key: JSUODYOAKYAFSX-ONEGZZNKSA-N
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Description

4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to impart significant chemical stability and biological activity. The presence of both chloro and trifluoromethyl groups makes it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one is unique due to its specific combination of chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-4-[4-chloro-3-(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF6NO/c12-8-2-1-6(5-7(8)10(13,14)15)19-4-3-9(20)11(16,17)18/h1-5,19H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUODYOAKYAFSX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC=CC(=O)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N/C=C/C(=O)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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